molecular formula C13H16ClN7OS B11050802 4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanyl]-N-methyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(4-chloro-6-methylpyrimidin-2-yl)sulfanyl]-N-methyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11050802
M. Wt: 353.83 g/mol
InChI Key: BCPBTLDLIZFJRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-CHLORO-6-METHYL-2-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N-METHYLAMINE is a complex organic compound that features a pyrimidine ring substituted with chlorine and methyl groups, a morpholine ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-CHLORO-6-METHYL-2-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N-METHYLAMINE typically involves multiple steps. One common approach starts with the preparation of 4-chloro-6-methyl-2-pyrimidinyl sulfide, which is then reacted with morpholine and triazine derivatives under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-CHLORO-6-METHYL-2-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N-METHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-{4-[(4-CHLORO-6-METHYL-2-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N-METHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(4-CHLORO-6-METHYL-2-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N-METHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-6-(chloromethyl)-2-(methylsulfanyl)pyrimidine
  • N-(4-chloro-6-methyl-2-pyrimidinyl)-1H-Benzimidazol-2-amine

Uniqueness

N-{4-[(4-CHLORO-6-METHYL-2-PYRIMIDINYL)SULFANYL]-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL}-N-METHYLAMINE is unique due to its combination of pyrimidine, morpholine, and triazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C13H16ClN7OS

Molecular Weight

353.83 g/mol

IUPAC Name

4-(4-chloro-6-methylpyrimidin-2-yl)sulfanyl-N-methyl-6-morpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C13H16ClN7OS/c1-8-7-9(14)17-12(16-8)23-13-19-10(15-2)18-11(20-13)21-3-5-22-6-4-21/h7H,3-6H2,1-2H3,(H,15,18,19,20)

InChI Key

BCPBTLDLIZFJRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC2=NC(=NC(=N2)N3CCOCC3)NC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.